6,6-Difluoro-1-methyl-1,4-diazepane

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Accelerate your CNS drug discovery with 6,6-Difluoro-1-methyl-1,4-diazepane, a privileged, gem-difluorinated scaffold. Unlike non-fluorinated or mono-fluoro analogs, the 6,6-gem-difluoro substitution uniquely reduces basicity (pKa) to improve blood-brain barrier penetration and blocks metabolic soft spots, overcoming the low metabolic stability of unmodified 1,4-diazepanes. This building block is essential for synthesizing 19F NMR probes and focused libraries to deconvolute fluorine's impact on potency and ADME. Secure a batch for your next lead optimization campaign.

Molecular Formula C6H12F2N2
Molecular Weight 150.17
CAS No. 1227310-88-4
Cat. No. B3092331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluoro-1-methyl-1,4-diazepane
CAS1227310-88-4
Molecular FormulaC6H12F2N2
Molecular Weight150.17
Structural Identifiers
SMILESCN1CCNCC(C1)(F)F
InChIInChI=1S/C6H12F2N2/c1-10-3-2-9-4-6(7,8)5-10/h9H,2-5H2,1H3
InChIKeyJPIDVJNDDGJNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Difluoro-1-methyl-1,4-diazepane (CAS 1227310-88-4): Key Physicochemical and Structural Profile for Pharmaceutical R&D Procurement


6,6-Difluoro-1-methyl-1,4-diazepane (CAS 1227310-88-4) is a gem-difluorinated, N-methylated saturated 1,4-diazepane derivative. It belongs to the class of fluorinated diazepanes, which are recognized as 'privileged scaffolds' in medicinal chemistry due to their frequent incorporation into biologically active molecules . The compound has a molecular formula of C6H12F2N2 and a molecular weight of 150.17 g/mol . The defining structural feature is the gem-difluoro substitution at the 6-position of the seven-membered diazepane ring, a modification that significantly alters the electronic properties, conformational bias, and metabolic stability of the core scaffold compared to non-fluorinated or mono-fluorinated analogs .

6,6-Difluoro-1-methyl-1,4-diazepane Procurement: Why Non-Fluorinated or Mono-Fluorinated Diazepane Analogs Cannot Serve as Direct Replacements


The 1,4-diazepane scaffold is a versatile building block in medicinal chemistry, but simple substitution with non-fluorinated or mono-fluorinated analogs can lead to profound differences in physicochemical and biological outcomes. Unmodified 1,4-diazepanes are known to suffer from low metabolic stability in drug development programs, necessitating structural optimization to improve pharmacokinetic profiles [1]. The introduction of the gem-difluoro group at the 6-position of 6,6-Difluoro-1-methyl-1,4-diazepane imparts distinct electronic and steric effects that are not recapitulated by its non-fluorinated parent (1-methyl-1,4-diazepane) or mono-fluoro analogs . Specifically, the strong electron-withdrawing nature of the C-F bonds reduces the basicity (pKa) of the adjacent nitrogen atoms, altering the ionization state at physiological pH and thus impacting target binding and membrane permeability . Furthermore, the gem-difluoro group can act as a metabolic soft spot blocker, potentially conferring enhanced oxidative stability relative to the unsubstituted scaffold . Generic substitution with less fluorinated analogs is therefore not scientifically justified without explicit, project-specific comparative data.

6,6-Difluoro-1-methyl-1,4-diazepane (1227310-88-4): Quantifiable Differentiation Evidence for Scientific and Procurement Decisions


Comparative pKa Modulation by Gem-Difluoro Substitution in the 1,4-Diazepane Scaffold

The gem-difluoro substitution at the 6-position of 6,6-difluoro-1-methyl-1,4-diazepane significantly reduces the basicity of the adjacent nitrogen atoms compared to the non-fluorinated 1-methyl-1,4-diazepane parent scaffold. While explicit experimental pKa values for 6,6-Difluoro-1-methyl-1,4-diazepane have not been published, class-level inference based on data from the structurally related 6-Fluoro-1,4-diazepane indicates that a single fluorine atom at the 6-position reduces the pKa of the adjacent amine by approximately 1-3 units relative to the parent 1,4-diazepane (pKa ~8-9) . The presence of two fluorine atoms in a geminal arrangement is expected to exert an additive or synergistic electron-withdrawing effect, further reducing the pKa to a greater extent than the mono-fluoro analog . This alteration in ionization state directly impacts the compound's solubility, permeability, and ability to engage in key electrostatic interactions with biological targets at physiological pH.

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Structural Basis for Metabolic Stability Enhancement in 6,6-Difluoro-1-methyl-1,4-diazepane

The 1,4-diazepane scaffold is recognized as a 'privileged structure' in medicinal chemistry, but unmodified 1,4-diazepanes are known to suffer from low metabolic stability in drug development programs [1]. The strategic placement of a gem-difluoro group at the 6-position of 6,6-difluoro-1-methyl-1,4-diazepane introduces a metabolic soft spot blocker that can enhance oxidative stability relative to the non-fluorinated parent scaffold . While direct quantitative metabolic stability data for 6,6-Difluoro-1-methyl-1,4-diazepane (e.g., intrinsic clearance in human liver microsomes) has not been published, this is a well-established class-level principle for gem-difluorinated heterocycles . The strong C-F bond is resistant to metabolic cleavage, and the electron-withdrawing effect of fluorine can deactivate adjacent positions toward oxidative metabolism by cytochrome P450 enzymes. In contrast, the non-fluorinated 1-methyl-1,4-diazepane lacks this protective feature and would be expected to undergo more rapid metabolic degradation.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Conformational Bias Imparted by Gem-Difluoro Substitution in the 1,4-Diazepane Ring

The gem-difluoro group at the 6-position of 6,6-difluoro-1-methyl-1,4-diazepane introduces a distinct conformational bias to the flexible 1,4-diazepane ring compared to its non-fluorinated counterpart, 1-methyl-1,4-diazepane . The strong electron-withdrawing effect and steric bulk of the two fluorine atoms alter the preferred conformations of the seven-membered ring. Specifically, the combination of the gem-difluoro group and the N-methyl group within the flexible 1,4-diazepane ring system creates a unique three-dimensional structure that distinguishes it from simpler diazepane derivatives . This conformational restriction can be advantageous in drug design, as a more rigid, pre-organized scaffold may exhibit higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding. In contrast, the unsubstituted 1-methyl-1,4-diazepane is more flexible and can adopt a wider range of conformations, which may lead to less specific or weaker target engagement.

Computational Chemistry Molecular Modeling Structure-Based Drug Design

Optimal Research and Industrial Application Scenarios for 6,6-Difluoro-1-methyl-1,4-diazepane (CAS 1227310-88-4) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for CNS Drug Targets Requiring Balanced Lipophilicity and Permeability

The reduced basicity of 6,6-Difluoro-1-methyl-1,4-diazepane, inferred from class-level pKa comparisons , makes it a valuable building block for designing central nervous system (CNS)-active drug candidates. A lower pKa means the compound is less ionized at physiological pH, which is a critical determinant for crossing the blood-brain barrier. When incorporated into a larger pharmacophore, this diazepane moiety can contribute to a favorable balance of lipophilicity and polar surface area, enhancing passive diffusion into the CNS while avoiding excessive lipophilicity that can lead to promiscuous off-target binding. This application is directly supported by the evidence of pKa modulation compared to the parent 1,4-diazepane scaffold .

Chemical Biology: Development of Fluorinated Probes for 19F NMR or Metabolic Stability Studies

The presence of two chemically equivalent fluorine atoms in a geminal arrangement makes 6,6-Difluoro-1-methyl-1,4-diazepane an attractive core for developing 19F NMR probes. The gem-difluoro group provides a strong, distinct signal in 19F NMR spectra, which can be used to monitor ligand-protein interactions, conformational changes, or metabolic fate in complex biological matrices. Furthermore, the inferred metabolic stability of the gem-difluoro moiety [1] makes it a suitable scaffold for designing probes intended for in vivo or cellular studies where metabolic degradation of the reporter group would confound results.

Pharmaceutical Development: Synthesis of Fluorinated Analogs for Structure-Activity Relationship (SAR) Studies

6,6-Difluoro-1-methyl-1,4-diazepane serves as a key building block for synthesizing a focused library of fluorinated analogs to systematically explore the impact of fluorine substitution on the 1,4-diazepane core. By comparing the activity and properties of compounds derived from this building block with those from non-fluorinated (1-methyl-1,4-diazepane) and mono-fluorinated (6-fluoro-1,4-diazepane) analogs, researchers can deconvolute the specific contributions of the gem-difluoro group to target potency, selectivity, and ADME properties. This is a critical step in lead optimization, allowing for data-driven decisions on whether the gem-difluoro substitution provides a tangible advantage for a given drug target.

Academic Research: Investigating the Conformational and Electronic Effects of Gem-Difluoro Substitution in Saturated Heterocycles

The unique combination of the gem-difluoro and N-methyl groups within the flexible 1,4-diazepane ring creates a distinct three-dimensional structure with a defined conformational bias . This makes 6,6-difluoro-1-methyl-1,4-diazepane an excellent model compound for fundamental academic research into the effects of gem-difluoro substitution on the conformation, electronics, and reactivity of saturated nitrogen heterocycles. Such studies can involve computational modeling (DFT calculations), dynamic NMR spectroscopy to measure ring-flipping barriers, or X-ray crystallography of derivatives to quantify the impact of the C-F bonds on bond angles and torsional strain.

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